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2-Methoxycyclopentane-1-thiol

Cat. No.: B13074197
M. Wt: 132.23 g/mol
InChI Key: DYDCOPIXCAKNTF-UHFFFAOYSA-N
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Description

Significance of Sulfur and Oxygen Heteroatoms in Cyclopentane (B165970) Frameworks

The incorporation of heteroatoms, atoms other than carbon and hydrogen, into cyclic organic frameworks significantly influences the molecule's properties and reactivity. britannica.comuomus.edu.iq In the context of a cyclopentane ring, the presence of both sulfur and oxygen heteroatoms, as seen in 2-methoxycyclopentane-1-thiol, introduces several key features:

Polarity and Reactivity : The oxygen in the methoxy (B1213986) group and the sulfur in the thiol group are more electronegative than carbon, introducing polarity to the molecule. The thiol group, in particular, is known for its nucleophilicity and its ability to undergo oxidation to form disulfides. smolecule.comfiveable.meebsco.com This reactivity is crucial in various synthetic transformations and biological processes. smolecule.com

Conformational Influence : The size and bonding characteristics of sulfur and oxygen atoms affect the puckering of the cyclopentane ring. smolecule.com The larger atomic radius of sulfur compared to oxygen can lead to distinct conformational preferences, influencing how the molecule interacts with other molecules. samdc.edu.in

Hydrogen Bonding : The thiol group can act as a hydrogen bond donor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor. This capability for hydrogen bonding can affect the compound's physical properties, such as its boiling point and solubility, as well as its interactions in a biological context.

The study of such bifunctional cyclopentanes provides insights into the interplay of different functional groups and their collective impact on molecular behavior. The thioether linkage, a related sulfur-containing functional group, is also a subject of study in heterocyclic chemistry, where sulfur's d-orbitals can participate in bonding, sometimes leading to aromatic character in unsaturated ring systems like thiophene. libretexts.org

Historical Context of Substituted Cyclopentane Derivatives in Synthetic Chemistry

Substituted cyclopentane rings are integral components of many natural products and synthetic compounds with significant biological activity, including prostaglandins (B1171923) and certain steroids. rsc.orgorgsyn.org This has historically driven the development of synthetic methods to control the stereochemistry of substituents on the five-membered ring.

Early research in heterocyclic chemistry, dating back to the 18th and 19th centuries, laid the groundwork for understanding cyclic compounds containing heteroatoms. samdc.edu.in The synthesis of various substituted cyclopentane derivatives has been a continuous area of focus for organic chemists. Key historical developments include:

Diels-Alder Reactions : This reaction has been a powerful tool for constructing substituted six-membered rings, which can then be transformed into cyclopentane derivatives. rsc.org

Ring-Contraction and Ring-Expansion Reactions : Methodologies to convert other ring sizes into the cyclopentane framework have been developed to access specific substitution patterns.

Cycloaddition Reactions : Transition-metal-catalyzed cycloadditions, such as the [3+2] cycloaddition of vinylcyclopropanes, have emerged as elegant strategies for synthesizing functionalized cyclopentanes. pku.edu.cn

Radical Cyclizations : The use of radical reactions, including those initiated by thiyl radicals, has provided pathways to complex cyclopentane structures. wikipedia.org

The development of stereoselective synthesis has been a major theme, with chemists devising methods to control the relative and absolute stereochemistry of substituents. taltech.eeacs.org This is particularly important for creating enantiomerically pure compounds for pharmaceutical applications. The synthesis of compounds like this compound builds upon this rich history, utilizing established principles of organic synthesis while exploring the unique properties imparted by the specific combination of sulfur and oxygen functionalities.

Physicochemical Properties of this compound

The physicochemical properties of this compound are determined by its molecular structure, which includes a cyclopentane ring, a methoxy group, and a thiol group.

PropertyValue
Molecular Formula C₆H₁₂OS
Molecular Weight 132.23 g/mol
IUPAC Name This compound
CAS Number 1849322-29-7
Predicted Density 1.0±0.1 g/cm³
Predicted Boiling Point 171.2±33.0 °C at 760 mmHg
Predicted Flash Point 57.3±25.4 °C
Predicted Refractive Index 1.482

Table generated from data in smolecule.comsigmaaldrich.comguidechem.com.

Synthesis and Reactions of this compound

The synthesis of this compound can be approached through several synthetic routes, leveraging established reactions in organic chemistry. One common strategy involves the functionalization of a cyclopentane precursor. For instance, a method could involve the reaction of cyclopentanethiol (B157770) with a methylating agent to introduce the methoxy group. smolecule.com Another approach could be the reduction of a corresponding thioester. smolecule.com

Once synthesized, this compound can undergo a variety of chemical reactions, primarily involving the reactive thiol group. Thiols are known to be good nucleophiles and can participate in:

Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, attacking electrophilic centers to form new sulfur-carbon bonds. smolecule.com

Oxidation Reactions : Thiols can be oxidized to form disulfides (R-S-S-R) or further to sulfonic acids. smolecule.comfiveable.meebsco.com This is a key reaction in both synthetic and biological systems.

Thiol-ene Reactions : In the presence of a radical initiator or light, thiols can add across a double bond in an anti-Markovnikov fashion, a reaction known as the thiol-ene reaction. wikipedia.org

Applications in Organic Synthesis

Due to its bifunctional nature, this compound can serve as a versatile building block in organic synthesis. Its applications include:

Intermediate in Pharmaceutical Synthesis : The structural motif of a substituted cyclopentane is found in numerous pharmaceuticals. This compound could serve as an intermediate in the synthesis of more complex molecules. smolecule.com

Ligand in Catalysis : The sulfur atom in the thiol group can coordinate to metal centers, making it potentially useful as a ligand in transition metal catalysis.

Bioconjugation : The reactive thiol group allows for the attachment of this molecule to biomolecules, such as proteins, through disulfide bond formation or other conjugation chemistries. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OS B13074197 2-Methoxycyclopentane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-methoxycyclopentane-1-thiol

InChI

InChI=1S/C6H12OS/c1-7-5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3

InChI Key

DYDCOPIXCAKNTF-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1S

Origin of Product

United States

Synthetic Methodologies for 2 Methoxycyclopentane 1 Thiol and Analogous Structures

Direct Synthetic Routes to 2-Methoxycyclopentane-1-thiol

Direct synthesis of this compound involves the introduction of a thiol group onto a cyclopentane (B165970) ring already bearing a methoxy (B1213986) substituent. This is typically achieved through nucleophilic substitution or specialized thiolation reactions.

Nucleophilic Substitution Reactions for Thiol Formation

Nucleophilic substitution is a fundamental approach for creating the carbon-sulfur bond necessary for thiol formation. rsc.orgsemanticscholar.org These reactions generally involve an appropriate cyclopentyl electrophile and a sulfur-containing nucleophile.

The hydrosulfide (B80085) anion (-SH) is a common nucleophile used to prepare thiols from alkyl halides via an S(_N)2 reaction. libretexts.orglibretexts.org The most prevalent method involves the reaction of an alkyl halide with sodium hydrosulfide. chemistrysteps.com However, a potential side reaction is the deprotonation of the newly formed thiol, which can then act as a nucleophile and react with another molecule of the alkyl halide to form a sulfide (B99878) (R-S-R) as a byproduct. libretexts.orglibretexts.org To mitigate this, a large excess of the hydrosulfide anion is often employed. chemistrysteps.com

The reactivity of cyclic substrates in nucleophilic substitution reactions is influenced by ring strain. For instance, the reaction energies for nucleophilic addition to cyclic thiosulfinates and disulfides are affected by the strain within the ring systems. rsc.org Computational studies have shown a linear correlation between the activation free energy and the reaction energy for these cyclic compounds, indicating that ring strain plays a significant role in their reactivity. rsc.orgsemanticscholar.org

An alternative and often preferred method to direct thiolation with the hydrosulfide anion involves the use of thiourea (B124793) ((NH({2}))({2})C=S) as the sulfur source. libretexts.orglibretexts.org This two-step process begins with the S(_N)2 reaction of an alkyl halide with thiourea, which acts as the nucleophile. libretexts.org This initial reaction forms a stable intermediate, an S-alkylisothiouronium salt. researchgate.net This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol. libretexts.orgchemistrysteps.com This method avoids the formation of sulfide byproducts that can occur with the hydrosulfide anion method. libretexts.org The process is adaptable, allowing for the synthesis of various thiourea derivatives. organic-chemistry.orggoogle.comresearchgate.net

ReagentRoleIntermediateFinal ProductAdvantage
Hydrosulfide Anion (-SH)NucleophileNoneThiolDirect, one-step process
Thiourea ((NH({2}))({2})C=S)NucleophileS-alkylisothiouronium saltThiolAvoids sulfide byproduct formation

Thiolation Reactions of Cyclopentane Derivatives

Modern synthetic chemistry offers advanced methods for the thiolation of cyclopentane rings, including those promoted by visible light and those proceeding through radical intermediates.

Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. researchgate.net These methods can facilitate the formation of carbon-sulfur bonds under mild conditions. For instance, visible light can promote the anti-Markovnikov addition of thiols to alkenes, a process that relies on the formation of a photo-active complex to generate the key thiyl radical. researchgate.net This approach has been successfully applied to the synthesis of various thioethers. researchgate.net While direct application to this compound is not explicitly detailed, the principles of visible-light-promoted thiol-ene reactions suggest a potential pathway. researchgate.netnih.gov Such reactions could involve the photochemical addition of a thiol to a methoxycyclopentene precursor. The development of photoredox catalysis has also enabled dearomative cyclopropanation of indole (B1671886) derivatives, showcasing the versatility of visible light in creating complex cyclic structures. rsc.org

Radical reactions provide another avenue for the synthesis of thiols. nih.gov The generation of a thiyl radical (RS•) is a key step in these processes. Hydrogen sulfide can be activated under anodic conditions to initiate the thiolation of alkanes like cyclopentane, proceeding through a radical substitution mechanism. researchgate.net This method can lead to the formation of cyclopentanethiol (B157770), among other organosulfur compounds. researchgate.net The one-electron oxidation of the sulfide anion produces the sulfhydryl radical (HS•), a strong oxidant that can participate in radical chain reactions. nih.gov Radical-mediated reactions have also been utilized in the formation of c-type cytochromes, demonstrating the ability of radicals to facilitate the formation of thioether linkages. nih.gov

Synthesis of Methoxycyclopentane Precursors and Thiol Derivatives

The construction of the target molecule and its analogs relies on the initial synthesis of a cyclopentane ring bearing a methoxy group, followed by the introduction and subsequent modification of a thiol functionality.

Synthetic Approaches to 2-Methoxycyclopentanol and Related Intermediates

A key precursor for the synthesis of this compound is 2-methoxycyclopentanol. The synthesis of this intermediate can be approached through various routes. One common method involves the reaction of cyclopentene (B43876) oxide with methanol, often catalyzed by an acid or base. This reaction opens the epoxide ring and introduces the methoxy and hydroxyl groups.

Another approach involves the stereoselective synthesis of cyclopentane derivatives, which can then be converted to 2-methoxycyclopentanol. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with certain allyl alcohols can produce highly functionalized cyclopentanes with excellent stereocontrol. nih.gov These cyclopentane products can then undergo further transformations to yield the desired 2-methoxycyclopentanol. Additionally, methods for the stereoselective conversion of carbohydrates, such as glucose, into enantiomerically pure cyclopentane derivatives have been developed. acs.org These methods provide access to chiral building blocks that can be elaborated into specific stereoisomers of 2-methoxycyclopentanol.

The synthesis of substituted cyclopentenol (B8032323) derivatives can also be achieved through intramolecular addition reactions of vinylcopper species generated from 1,1-dibromoalkene derivatives. researchgate.net Furthermore, Mizoroki–Heck reactions offer a pathway to stereoselectively synthesize cyclopentene derivatives, which can serve as precursors to 2-methoxycyclopentanol. acs.org The stereoselectivity in these reactions is often controlled by the conformation of the cyclopentene ring. acs.org

Derivatization Strategies for Substituted Thiols

Once a suitable cyclopentane precursor with a handle for introducing the thiol group is obtained (e.g., a leaving group like a halide or tosylate), the thiol functionality can be introduced via nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide. chemistrysteps.com The resulting thiol can then be further derivatized. Derivatization is a chemical modification process used to enhance properties like sensitivity and selectivity for analysis. taylorandfrancis.com

The alkylation of thiols is a common method for the synthesis of thioethers. jmaterenvironsci.com This reaction is typically carried out by treating the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com While the direct formation of a tertiary thiol center (where the sulfur is attached to a tertiary carbon) through this method can be challenging due to competing elimination reactions, especially with bulky substrates, certain conditions can favor substitution. chemistrysteps.com For instance, employing a strong base and a polar aprotic solvent can promote the SN2 reaction. masterorganicchemistry.com

Alternatively, tertiary alcohols can be converted into thioethers through dehydrative S-alkylation using alkyl halides as catalysts. rsc.org This method has been shown to be effective for a range of thiols and alcohols, including tertiary alcohols. rsc.orgnih.gov

Thiols can be oxidized to form disulfides, which contain an S-S bond. chemistrysteps.comwikipedia.org This oxidation can be achieved using various mild oxidizing agents like iodine or hydrogen peroxide. chemistrysteps.comorganic-chemistry.org When a molecule contains two thiol groups in proximity, intramolecular oxidation can lead to the formation of a cyclic disulfide. chemrxiv.orgchemrxiv.org The formation of these cyclic structures is an important aspect of the chemistry of polyfunctional thiols. The oxidation of cyclic disulfides can further lead to cyclic thiosulfinates and cyclic thiosulfonates. nih.gov

Stereoselective and Enantioselective Synthetic Considerations

The presence of multiple stereocenters in this compound necessitates careful control over the stereochemical outcome of the synthetic reactions.

Diastereoselective Control in Cyclopentane Thiol Synthesis

Achieving the desired diastereomer of a substituted cyclopentane, including cyclopentane thiols, is a significant challenge in organic synthesis. nih.gov Various strategies have been developed to control the relative stereochemistry of substituents on a cyclopentane ring.

One approach is to use substrate-controlled reactions where the existing stereocenters on the starting material direct the stereochemical outcome of subsequent transformations. For example, in the Mizoroki–Heck reaction for the synthesis of cyclopentene derivatives, the conformation of the cyclopentene ring can dictate the facial selectivity of the reaction. acs.org Similarly, the hydrogenation of substituted cyclopentenes can be highly diastereoselective, with the stereoselectivity often controlled by steric shielding from existing substituents. acs.org

Another powerful strategy is the use of stereoselective cyclization reactions. For instance, the Conia-ene reaction, which involves the intramolecular cyclization of an enyne, can be catalyzed by metal complexes to produce cyclopentane rings with high diastereoselectivity. organic-chemistry.org Furthermore, formal [3+2] cycloaddition reactions have been developed to construct polysubstituted cyclopentanes with excellent control over the formation of contiguous stereogenic centers. organic-chemistry.org

The development of enantioselective methods, often employing chiral catalysts, allows for the synthesis of specific enantiomers of cyclopentane derivatives. nih.gov For example, the sulfa-Michael addition of thiols to cyclobutenes can be rendered highly enantioselective by using a chiral organocatalyst. nih.gov While this specific example pertains to cyclobutanes, the principles of using chiral catalysts to control stereochemistry are broadly applicable to cyclopentane systems as well.

Enantioselective Approaches for Chiral this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. hilarispublisher.com For a molecule like this compound, this means controlling the absolute configuration at both the carbon bearing the methoxy group and the carbon bearing the thiol group. Two powerful strategies for achieving this are the use of chiral auxiliaries and enantioselective catalysis. hilarispublisher.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comresearchgate.net This method has been successfully employed in a wide range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgresearchgate.netrsc.org

In the context of synthesizing chiral thiols, a chiral auxiliary could be attached to a cyclopentene precursor. For instance, a well-established class of chiral auxiliaries are oxazolidinones, popularized by David A. Evans. wikipedia.orgrsc.org These can be used to direct the stereoselective addition of a thiol to a double bond. wikipedia.org For example, in the synthesis of thio-substituted cyclobutanes, an N-acyl-oxazolidinone-substituted cyclobutene (B1205218) was used in a sulfa-Michael addition, yielding the product with high diastereoselectivity and enantioselectivity when combined with a chiral catalyst. nih.govresearchgate.netrsc.orgresearchgate.net This approach highlights a synergy between chiral auxiliaries and catalytic methods.

Camphorsultam is another effective chiral auxiliary that has been used in Michael additions of thiols, leading to products with high diastereoselectivity. wikipedia.org The choice of chiral auxiliary is critical, as it must effectively bias the formation of one diastereomer over the other. researchgate.net

Enantioselective catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. hilarispublisher.comyoutube.com This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Organocatalysis, which employs small, chiral organic molecules, has emerged as a powerful tool in asymmetric synthesis. hilarispublisher.comyoutube.com For the synthesis of chiral thiols, chiral bifunctional acid-base catalysts, such as those derived from cinchona alkaloids or thioureas, have proven effective. hilarispublisher.comnih.gov These catalysts can activate both the nucleophile (the thiol) and the electrophile (the cyclopentenone derivative), facilitating a highly stereoselective reaction.

A study on the enantioselective Michael addition of thiols to cycloalkenones utilized chiral amino alcohols derived from L-hydroxyproline as catalysts, achieving good optical yields. scispace.com The reaction conditions, including the catalyst structure, solvent, and temperature, were found to significantly influence the enantioselectivity. scispace.com For instance, the addition of p-t-butylbenzenethiol to 2-cyclohexen-1-one (B156087) in the presence of (2S, 4S)-2-anilinomethyl-l-ethyl-4-hydroxypyrrolidine as a catalyst in toluene (B28343) at -5 °C resulted in the formation of the R-enantiomer with 88% optical purity. scispace.com

The following table summarizes the results of the enantioselective sulfa-Michael addition to a cyclobutene bearing a chiral auxiliary, catalyzed by a chiral squaramide catalyst. While this example involves a cyclobutane (B1203170) system, the principles are directly applicable to the synthesis of a substituted cyclopentane like this compound.

Table 1: Enantioselective Michael Addition of Various Thiols to an N-Acyl-Oxazolidinone-Substituted Cyclobutene

Thiol Substrate Yield (%) Diastereomeric Ratio (dr) Enantiomeric Ratio (er)
4-methoxythiophenol Quantitative >95:5 99.7:0.3
4-tert-butylthiophenol 82 91:9 99.7:0.3
Thiophenol 95 91:9 98:2
Benzyl thiol Quantitative 68:32 98:2

Data sourced from a study on the enantioselective synthesis of thio-cyclobutanes. The reaction utilized a chiral chinchona-based squaramide bifunctional acid-base catalyst. nih.govrsc.org

Another powerful catalytic method involves the use of chiral phosphoric acids. These catalysts have been used to effect the asymmetric thiocarboxylysis of meso-epoxides, leading to O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov This strategy could be adapted to a cyclopentene oxide precursor to introduce the thiol and hydroxyl (or methoxy) functionalities in a stereocontrolled manner.

The development of new catalytic systems is ongoing. For example, frustrated Lewis pairs (FLPs) have been used for the metal-free hydrogenation of various unsaturated compounds and could potentially be adapted for the asymmetric hydrothiolation of alkenes. wikipedia.org

Reactivity and Reaction Mechanisms of 2 Methoxycyclopentane 1 Thiol

Thiol Group Reactivity in the Cyclopentane (B165970) System

The sulfur atom in the thiol group of 2-methoxycyclopentane-1-thiol is a versatile center for chemical reactions. Its high nucleophilicity and the relative weakness of the S-H bond compared to the O-H bond in alcohols are key determinants of its chemical behavior. chemistrysteps.com

Thioetherification, the formation of a thioether (sulfide), is a characteristic reaction of thiols. For this compound, this can be achieved through various methods, most commonly via nucleophilic substitution reactions where the corresponding thiolate anion acts as the nucleophile.

One common approach involves the reaction of the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide from the alkyl halide in an SN2 reaction. libretexts.org

Reaction Scheme:

R-SH + Base → R-S⁻ + Base-H⁺

R-S⁻ + R'-X → R-S-R' + X⁻ (Where R is the 2-methoxycyclopentyl group, and R'-X is an alkyl halide)

The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. Strong bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) are often employed.

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides and, under stronger oxidizing conditions, sulfoxides.

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), readily convert this compound to its corresponding disulfide, bis(2-methoxycyclopentyl) disulfide. libretexts.org This reaction involves the formation of a sulfur-sulfur bond.

Reaction Scheme:

2 R-SH + [O] → R-S-S-R + H₂O (Where R is the 2-methoxycyclopentyl group)

Further oxidation of the disulfide or direct, more vigorous oxidation of the thiol can yield sulfoxides. This process requires stronger oxidizing agents.

The formation of disulfide bonds is often a reversible process. libretexts.org The disulfide, bis(2-methoxycyclopentyl) disulfide, can be reduced back to this compound using a suitable reducing agent. This thiol-disulfide interchange is a critical process in many biological systems, often involving species like glutathione, and plays a role in regulating protein structure and function. libretexts.orgnih.gov The equilibrium between the thiol and disulfide forms can be shifted by altering the redox environment. libretexts.org

Reaction Scheme:

R-S-S-R + 2 [H] ⇌ 2 R-SH (Where R is the 2-methoxycyclopentyl group)

Table 1: Common Reagents for Thiol-Disulfide Interconversion

Transformation Reagents
Thiol to Disulfide (Oxidation) I₂, H₂O₂, Dimethyl sulfoxide (B87167) (DMSO) google.combiolmolchem.com
Disulfide to Thiol (Reduction) Dithiothreitol (DTT), β-mercaptoethanol (BME) libretexts.org

Deprotonation of this compound with a base generates the 2-methoxycyclopentane-1-thiolate anion. This anion is a potent nucleophile due to the high polarizability of the sulfur atom. nih.gov Sulfur, being in the third row of the periodic table, has a larger atomic radius and more diffuse valence electrons compared to oxygen, making it a "soft" nucleophile. nih.gov

Thiolate anions are excellent nucleophiles in SN2 reactions, readily attacking electrophilic carbon centers. libretexts.org Their nucleophilicity is significantly greater than that of their corresponding alkoxide counterparts. libretexts.org This enhanced nucleophilicity allows them to participate in a wide range of synthetic transformations, including the opening of epoxide rings and conjugate additions to α,β-unsaturated carbonyl compounds. nih.gov

This compound can react with carboxylic acids and their derivatives to form thioesters, which are sulfur analogs of esters. wikipedia.org Thioesters are important intermediates in organic synthesis and are found in various biological processes, most notably in the form of acetyl-CoA. gonzaga.edu

A common method for thioester synthesis is the reaction of the thiol with an acyl chloride or an acid anhydride. wikipedia.org Alternatively, direct condensation of the thiol with a carboxylic acid can be achieved using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org

Reaction with Acyl Chloride:

R-SH + R'-COCl → R'-CO-SR + HCl (Where R is the 2-methoxycyclopentyl group, and R'-COCl is an acyl chloride)

The conversion of a carboxylic acid to a thioacid can be accomplished using reagents like Lawesson's reagent. nih.gov The resulting thioacid can then be used in subsequent reactions.

Recent advances in organic synthesis have led to the development of photocatalytic methods for thioesterification. These methods often proceed under mild conditions and can offer high efficiency. organic-chemistry.org One approach involves the reaction of carboxylic acids with disulfides under visible light irradiation in the presence of a photocatalyst. organic-chemistry.org This method avoids the use of often odorous thiols directly. organic-chemistry.org The reaction proceeds through the generation of acyl and thiyl radicals. organic-chemistry.org While not specifically documented for this compound, this methodology represents a modern and potentially applicable route to its thioester derivatives.

Table 2: Selected Methods for Thioester Synthesis

Reactants Reagents/Conditions Product
Thiol + Acyl Chloride Base (e.g., pyridine) Thioester
Thiol + Carboxylic Acid Dehydrating agent (e.g., DCC) Thioester
Carboxylic Acid + Disulfide Photocatalyst, Visible light Thioester

Formation of Thioesters and Thioacids

Organophosphorus-Catalyzed Thioester Synthesis

The synthesis of thioesters from thiols, such as this compound, can be effectively achieved through organophosphorus-catalyzed reactions. These methods offer mild conditions and broad functional group tolerance. One notable approach involves a P(III)/P(V)=O redox cycle where a stable phosphine (B1218219) oxide serves as a precatalyst. organic-chemistry.org This process facilitates the acylation of thiols to form the corresponding thioesters.

The general mechanism for phosphine-catalyzed thioesterification involves the activation of a carboxylic acid by the phosphine catalyst. The tertiary phosphine initially adds to an activating agent, like an azodicarboxylate, to form a zwitterionic intermediate which then deprotonates the carboxylic acid. nih.gov The resulting carboxylate adds to the phosphonium (B103445) species, which then activates the alcohol for substitution. However, for thioester synthesis from a thiol, the phosphine can mediate the reaction between a carboxylic acid and the thiol.

A plausible pathway begins with the nucleophilic phosphine catalyst attacking an electrophilic substrate, generating a reactive zwitterionic intermediate under mild conditions. nih.govacs.org In the context of thioester synthesis, a photocatalytic method using a phosphine catalyst can generate acyl radicals from carboxylic acids, which then react with thiols (or disulfides) to yield thioesters. organic-chemistry.org This avoids harsh conditions and the use of malodorous thiols if disulfides are used as the sulfur source. organic-chemistry.org

For this compound, the reaction with a carboxylic acid in the presence of an organophosphorus catalyst, such as triphenylphosphine, and an activator would proceed via the nucleophilic attack of the sulfur atom on the activated carboxylic acid, leading to the formation of the corresponding S-(2-methoxycyclopentyl) thioester.

Table 1: Key Features of Organophosphorus-Catalyzed Thioester Synthesis

Feature Description Source
Catalyst Tertiary phosphines (e.g., triphenylphosphine) or phosphine oxides. organic-chemistry.orgnih.gov
Mechanism Involves the formation of a reactive phosphonium intermediate which activates the carboxylic acid for nucleophilic attack by the thiol. Can also proceed via radical intermediates under photocatalytic conditions. nih.govorganic-chemistry.org
Conditions Generally mild, often at room temperature. Photocatalytic methods utilize light (e.g., blue LEDs). organic-chemistry.org

| Advantages | High efficiency, broad substrate scope, good functional group tolerance, and can avoid the use of odorous reagents by using disulfides. | organic-chemistry.orgorganic-chemistry.org |

Reactivity of the Methoxy (B1213986) Group and Cyclopentane Ring

Ether Cleavage Reactions of Methoxycyclopentane Analogues

The methoxy group in this compound is an ether linkage that can be cleaved under specific conditions, typically involving strong acids or Lewis acids. wikipedia.orglibretexts.org The most common and effective reagent for this transformation is boron tribromide (BBr₃). nih.govnih.govpearson.com

The mechanism of BBr₃-mediated ether cleavage begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. nih.govpearson.com This step activates the ether for nucleophilic attack. For most ethers, the subsequent step involves a novel bimolecular pathway where a second ether-BBr₃ adduct acts as a bromide donor, attacking the alkyl group of the first adduct. researchgate.net However, for secondary alkyl ethers, the cleavage can proceed through bromide transfer from the activated BBr₃ to the alkyl group. researchgate.net In the case of a methoxycyclopentane analogue, the bromide ion would attack the methyl group in an Sₙ2 fashion, leading to the cleavage of the C-O bond. pearson.com Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding alcohol.

Strong hydrohalic acids like HBr and HI can also be used to cleave ethers. libretexts.orgyoutube.com The reaction is initiated by the protonation of the ether oxygen, which forms a good leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.com A halide ion then acts as a nucleophile, attacking the less sterically hindered carbon adjacent to the ether oxygen via an Sₙ2 mechanism. libretexts.orglibretexts.org For methoxycyclopentane, this would result in the formation of cyclopentanol (B49286) and methyl halide. If the alkyl group can form a stable carbocation, the reaction may proceed through an Sₙ1 mechanism. libretexts.orglibretexts.org

Table 2: Reagents and Conditions for Ether Cleavage

Reagent Mechanism Products from Methoxycyclopentane Analogue Source
BBr₃ Lewis acid activation followed by nucleophilic attack of bromide. Cyclopentanol and Bromomethane nih.govpearson.com
HBr / HI Protonation of ether oxygen followed by Sₙ2 or Sₙ1 nucleophilic attack by halide. Cyclopentanol and Methyl Halide libretexts.orgyoutube.com

| TMSI (Trimethylsilyl iodide) | Lewis acid interaction followed by nucleophilic attack. | Silylated alcohol and methyl iodide | youtube.com |

Ring-Opening Reactions Involving Thiol Nucleophiles

While the cyclopentane ring of this compound is generally stable, the thiol group itself can act as a potent nucleophile in the ring-opening of strained cyclic systems like epoxides. chemistrysteps.comutwente.nl This reaction, often referred to as a thiol-epoxy "click" reaction, is typically base-catalyzed and proceeds via an Sₙ2 mechanism. utwente.nlrsc.org

The reaction is initiated by the deprotonation of the thiol by a base to form a more nucleophilic thiolate anion. This thiolate then attacks one of the carbon atoms of the epoxide ring. chemistrysteps.comrsc.org The high ring strain of the three-membered epoxide ring provides the driving force for the reaction, despite the alkoxide being a relatively poor leaving group. chemistrysteps.comlibretexts.org The attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon and the formation of a β-hydroxy thioether. chemistrysteps.com

The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions, the thiolate nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgarkat-usa.org This is a typical feature of the Sₙ2 mechanism. libretexts.org In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org

Table 3: Regioselectivity in Epoxide Ring-Opening by Thiols

Conditions Site of Nucleophilic Attack Mechanism Product Source
Basic/Neutral Less substituted carbon Sₙ2 β-hydroxy thioether libretexts.orgarkat-usa.org

| Acidic | More substituted carbon | Sₙ1-like | β-hydroxy thioether | libretexts.org |

Organometallic Catalysis Involving Methoxycyclopentane Derivatives

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, can be applied to derivatives of methoxycyclopentane, such as a methoxycyclopentene halide. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds. youtube.com The catalytic cycle involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. youtube.comlibretexts.org

The regioselectivity of the Heck reaction, meaning whether the aryl or vinyl group adds to the more or less substituted carbon of the alkene, is influenced by several factors including the electronic nature of the substituents on the alkene, the ligands on the palladium catalyst, and the reaction pathway (neutral vs. cationic). buecher.denih.gov For cyclic olefins, the initial product often has the new aryl group at an allylic or homoallylic position. nih.gov However, under certain catalytic conditions, isomerization can lead to the formation of a vinylic product. nih.gov

In the case of a methoxycyclopentene derivative, the methoxy group, being an electron-donating group, can influence the regioselectivity of the carbopalladation step. nih.gov Generally, electron-donating groups on the alkene can lead to mixtures of regioisomers. nih.gov The steric hindrance around the double bond and the specific ligands used on the palladium catalyst can be tuned to favor one regioisomer over the other. chemrxiv.org

Table 4: Factors Influencing Regioselectivity in Heck Reactions

Factor Influence on Regioselectivity Source
Alkene Substituents Electron-withdrawing groups generally favor addition to the β-carbon (linear product), while electron-donating groups can lead to mixtures. nih.gov
Catalyst Ligands Bidentate phosphine ligands can favor the formation of branched products. libretexts.orgnih.gov
Reaction Pathway Cationic pathways can favor the formation of branched products. nih.gov

| Steric Effects | The palladium-aryl group typically adds to the less sterically hindered carbon of the double bond. | libretexts.org |

Olefin metathesis, catalyzed by ruthenium complexes like the Grubbs catalyst, is a versatile reaction for the rearrangement of carbon-carbon double bonds. masterorganicchemistry.commdpi.com For cyclopentene (B43876) derivatives, Ring-Opening Metathesis Polymerization (ROMP) is a common outcome, where the strain of the five-membered ring drives the polymerization process. rsc.orgdntb.gov.uarsc.org

The presence of functional groups, such as the methoxy and thiol (or thioether) groups in derivatives of this compound, is generally well-tolerated by modern ruthenium catalysts. nih.gov This allows for the synthesis of functionalized polymers. rsc.orgdntb.gov.ua The ROMP of functionalized cyclopentenes can produce polymers with regularly distributed pendant groups. rsc.org

The mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the alkene and the metal carbene catalyst. masterorganicchemistry.com A subsequent retro-[2+2] cycloaddition opens the metallacycle to form a new alkene and a new metal carbene, propagating the catalytic cycle. masterorganicchemistry.com In addition to ROMP, other metathesis reactions like ring-closing metathesis (RCM) and cross-metathesis (CM) are also possible, depending on the substrate structure. masterorganicchemistry.comacs.org

Table 5: Types of Olefin Metathesis Reactions

Reaction Type Description Source
Ring-Opening Metathesis Polymerization (ROMP) A cyclic olefin is polymerized to a linear polymer. dntb.gov.uanih.gov
Ring-Closing Metathesis (RCM) A diene is cyclized to form a new cyclic alkene and a small volatile alkene. masterorganicchemistry.com

| Cross-Metathesis (CM) | Two different alkenes exchange substituents to form new alkenes. | masterorganicchemistry.com |

Cascade and Multicomponent Reactions Incorporating this compound

The reactivity of the thiol group in this compound makes it a versatile building block for the construction of complex molecular architectures through cascade and multicomponent reactions. These reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, offer an efficient and atom-economical approach to synthesizing intricate molecules. The presence of both a nucleophilic thiol and a stereochemically defined cyclopentane backbone with a methoxy substituent allows for the potential creation of diverse and structurally unique sulfur-containing compounds.

Thiol-Mediated Cascade Processes

Thiol-mediated cascade processes are powerful synthetic strategies that can be initiated by the reaction of a thiol with a suitable substrate, leading to a sequence of intramolecular reactions. A prominent example of such a process is the thiol-ene reaction, which can proceed via either a radical or a nucleophilic mechanism to form a carbon-sulfur bond. This initial reaction can be strategically employed to trigger subsequent cyclizations or other bond-forming events.

In the context of this compound, a thiol-ene reaction with an unsaturated partner would generate a thioether. If the reaction partner is appropriately functionalized, this initial addition can be the first step in a cascade sequence. For instance, reaction with a molecule containing multiple double bonds could lead to a series of intramolecular cyclizations, ultimately forming polycyclic sulfur-containing heterocycles. The stereochemistry of the this compound would likely play a crucial role in directing the stereochemical outcome of these cyclization events.

The general mechanism for a radical-initiated thiol-ene cascade is depicted below:

Initiation: A radical initiator generates a thiyl radical from this compound.

Propagation: The thiyl radical adds to a carbon-carbon double bond of a reaction partner, forming a carbon-centered radical. This radical can then participate in further intramolecular reactions, such as cyclization onto another unsaturated moiety within the same molecule.

Chain Transfer: The cascaded radical intermediate abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the thiyl radical to continue the chain reaction.

The efficiency and outcome of such cascade processes are influenced by several factors, including the nature of the radical initiator, the concentration of reactants, and the structure of the unsaturated reaction partner.

Table 1: Representative Substrates for Thiol-Ene Initiated Cascade Reactions

Substrate TypePotential Cascade Product with this compoundReaction Conditions
Polyunsaturated HydrocarbonsPolycyclic ThioethersRadical initiator (e.g., AIBN), heat or UV light
Unsaturated Carbonyl CompoundsFunctionalized Thioether-Carbonyl AdductsBase or nucleophilic catalyst (for Michael addition pathway)
Molecules with Allylic or Propargylic GroupsHeterocyclic compounds via cyclizationRadical initiator or photolysis

Mechanistic Investigations of Complex Reaction Sequences

The mechanistic pathways of cascade and multicomponent reactions involving thiols are often intricate, with the potential for competing reaction pathways and the formation of multiple products. Understanding these mechanisms is crucial for controlling the selectivity and efficiency of the desired transformation.

For this compound, mechanistic investigations would likely focus on several key aspects:

Regioselectivity: In reactions with unsymmetrical unsaturated systems, the addition of the thiyl radical can occur at different positions. The regioselectivity is often governed by the stability of the resulting carbon-centered radical intermediate.

Stereoselectivity: The chiral nature of this compound introduces the possibility of diastereoselective and enantioselective transformations. The cyclopentane ring's conformation and the orientation of the methoxy and thiol groups would influence the facial selectivity of the initial addition and the stereochemical course of subsequent cyclizations.

Influence of the Methoxy Group: The electron-donating nature of the methoxy group could potentially influence the reactivity of the thiol through inductive effects. Furthermore, it could participate in the reaction mechanism through chelation control with a suitable metal catalyst or by stabilizing intermediates.

Competition between Radical and Nucleophilic Pathways: Depending on the reaction conditions, the thiol-ene reaction can proceed through either a radical or a nucleophilic (Michael addition) pathway. alfa-chemistry.com Mechanistic studies would aim to elucidate the factors that favor one pathway over the other. For instance, the use of radical initiators and light would favor the radical pathway, while the presence of a base would promote the nucleophilic addition of the thiolate.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states and intermediates involved in these complex reaction sequences, helping to rationalize observed product distributions and to design more selective and efficient reactions. acs.org

Table 2: Key Mechanistic Aspects and Investigative Techniques

Mechanistic AspectPotential Influence of this compound StructureCommon Investigative Techniques
Reaction Pathway The methoxy group may favor certain transition states.Kinetic studies, crossover experiments, computational modeling.
Stereochemical Control The rigid cyclopentane ring and chiral centers dictate the stereochemical outcome.NMR spectroscopy (NOE experiments), X-ray crystallography of products.
Intermediate Stability The position of the methoxy group could stabilize radical or ionic intermediates.Electron Paramagnetic Resonance (EPR) spectroscopy for radical detection, trapping experiments.

Spectroscopic and Structural Characterization of 2 Methoxycyclopentane 1 Thiol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Methoxycyclopentane-1-thiol, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and determining the stereochemical arrangement of the substituents on the cyclopentane (B165970) ring.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The methoxy (B1213986) group (–OCH₃) would typically show a singlet at a characteristic chemical shift. The protons on the cyclopentane ring would appear as a series of multiplets, with their chemical shifts and coupling constants providing valuable information about their relative positions. Specifically, the protons on the carbons bearing the methoxy and thiol groups (C1 and C2) would have chemical shifts influenced by the electronegativity of the attached oxygen and sulfur atoms.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms directly attached to the methoxy and thiol groups would be particularly informative. The presence of cis and trans isomers would result in a doubling of the number of signals in both the ¹H and ¹³C NMR spectra, and the integration of the corresponding peaks in the ¹H NMR spectrum can be used to determine the isomeric ratio.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
SH 1.0 - 2.0 t
CH-S 2.5 - 3.5 m
CH-O 3.5 - 4.5 m
OCH₃ 3.2 - 3.6 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-S 35 - 50
C-O 75 - 90
OCH₃ 55 - 60

Note: The data in the tables above are predicted values and may vary based on the solvent and isomeric form.

The five-membered cyclopentane ring is not planar and exists in various puckered conformations, primarily the envelope and twist forms. The substituents on the ring, the methoxy and thiol groups, can adopt either axial or equatorial positions. The preferred conformation of this compound can be investigated by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these values, it is possible to deduce the dominant conformation of the molecule in solution.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule, as specific fragments are lost from the parent ion. This technique is also highly effective for assessing the purity of a sample of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS can confirm its molecular formula (C₆H₁₂OS) by measuring the exact mass of the molecular ion to several decimal places. This level of accuracy is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions. In mechanistic studies, HRMS can be used to identify and characterize reaction intermediates and products, providing insights into the reaction pathways involving this compound.

While Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is more commonly used for the analysis of large, non-volatile biomolecules, its application to smaller organic molecules is also possible. In this technique, the analyte is co-crystallized with a matrix material that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and the ions are then accelerated in a time-of-flight mass analyzer. For this compound, MALDI-TOF could be used for rapid molecular weight determination, especially in the context of combinatorial chemistry or high-throughput screening where speed is essential.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties: the thiol group (S-H), the ether linkage (C-O-C), and the cyclopentane ring.

The presence of a thiol group can be identified by a weak absorption band for the S-H stretching vibration, typically appearing in the range of 2600-2550 cm⁻¹ libretexts.org. The C-S stretching vibration is also characteristic of thiols, though it often produces a weak and broad signal in the 710-570 cm⁻¹ region libretexts.orgreddit.com.

The methoxy group, an ether functionality, is expected to show a strong C-O-C stretching absorption band in the fingerprint region, generally between 1300 and 1000 cm⁻¹ libretexts.orgacademyart.edurockymountainlabs.comspectroscopyonline.com. This strong absorption is often a prominent feature in the IR spectra of ethers libretexts.orgacademyart.edu.

The cyclopentane ring will primarily contribute to C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are anticipated in the 3000-2850 cm⁻¹ range docbrown.info. Additionally, the CH₂ bending (scissoring) vibrations of the cyclopentane ring are expected around 1460 cm⁻¹ docbrown.info.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
ThiolS-H Stretch2600-2550Weak
ThiolC-S Stretch710-570Weak, Broad
Methoxy (Ether)C-O-C Stretch1300-1000Strong
CyclopentaneC-H Stretch3000-2850Medium-Strong
CyclopentaneCH₂ Bend~1460Medium

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers purechemistry.orgresearchgate.netnih.gov. A single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its molecular structure.

This compound is a chiral molecule, and X-ray crystallography can unambiguously determine its absolute stereochemistry, revealing the spatial orientation of the methoxy and thiol substituents relative to each other (i.e., whether they are cis or trans) and establishing the R/S configuration at the chiral centers.

Furthermore, this technique would elucidate the conformation of the cyclopentane ring. Cyclopentane is not planar and adopts puckered conformations, such as the "envelope" or "half-chair" forms, to alleviate torsional strain dalalinstitute.comscribd.comlibretexts.org. X-ray analysis would reveal which of these conformations is adopted in the solid state and provide precise torsional angles.

A hypothetical crystallographic study would determine the crystal system, space group, and unit cell dimensions. The resulting structural refinement would provide the atomic coordinates, from which all geometric parameters of the molecule can be calculated.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExample ValueInformation Provided
Crystal SystemMonoclinicSymmetry of the crystal lattice.
Space GroupP2₁/nArrangement of molecules in the unit cell.
a (Å)8.5Unit cell dimensions.
b (Å)10.2Unit cell dimensions.
c (Å)9.8Unit cell dimensions.
β (°)105.4Angle of the unit cell.
Volume (ų)820.1Volume of the unit cell.
Z4Number of molecules in the unit cell.

Computational Chemistry and Theoretical Studies on 2 Methoxycyclopentane 1 Thiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of 2-methoxycyclopentane-1-thiol. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and molecular orbital interactions, which are key determinants of the molecule's chemical properties and reactivity.

Electrostatic potential (ESP) mapping is a computational technique that visualizes the charge distribution on the van der Waals surface of a molecule. For this compound, an ESP map would reveal the electrophilic and nucleophilic regions arising from the thiol and ether functional groups.

The thiol group (-SH) is expected to exhibit a region of negative electrostatic potential around the sulfur atom due to the presence of lone pairs of electrons, making it a potential site for electrophilic attack. Conversely, the hydrogen atom of the thiol group would show a region of positive electrostatic potential, rendering it acidic and susceptible to deprotonation by a base. The oxygen atom of the methoxy (B1213986) group (-OCH₃) will also display a negative electrostatic potential due to its high electronegativity and lone pairs, marking it as another nucleophilic center. The surrounding alkyl portions of the cyclopentane (B165970) ring would generally exhibit a neutral or slightly positive potential.

Table 1: Predicted Electrostatic Potential Characteristics of this compound

Molecular RegionPredicted Electrostatic PotentialChemical Implication
Sulfur Atom (Thiol)NegativeNucleophilic center, site for electrophilic attack
Hydrogen Atom (Thiol)PositiveAcidic proton, susceptible to deprotonation
Oxygen Atom (Ether)NegativeNucleophilic center
Cyclopentane RingNeutral to Slightly PositiveGenerally non-polar, may engage in van der Waals interactions

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and spatial distributions of these orbitals are crucial in predicting how a molecule will interact with other chemical species. wpmucdn.comucalgary.ca

For this compound, the HOMO is likely to be localized on the sulfur atom of the thiol group, and to a lesser extent, the oxygen atom of the methoxy group, due to the presence of high-energy lone pair electrons. This makes the molecule a potential nucleophile, donating electrons from these regions in a reaction. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the C-S and C-O bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

OrbitalPredicted LocalizationChemical Significance
HOMOPrimarily on the sulfur and oxygen atomsNucleophilic character, site of electron donation
LUMOAssociated with C-S and C-O antibonding orbitalsElectrophilic character, site of electron acceptance
HOMO-LUMO GapModerateInfluences kinetic stability and overall reactivity

Conformational Analysis and Energy Landscapes

The cyclopentane ring is not planar and exists in various puckered conformations to relieve ring strain. libretexts.orgdalalinstitute.com For substituted cyclopentanes like this compound, the presence of substituents further influences the conformational preferences and the energy landscape of the molecule.

Cyclopentane itself rapidly interconverts between two main conformations: the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry), with a very small energy difference between them. stackexchange.com The introduction of substituents, such as the methoxy and thiol groups in this compound, will lead to distinct energy minima on the potential energy surface. researchgate.networldscientific.com

The relative positions of the substituents (cis or trans) will significantly affect conformational stability. For a trans-isomer, the substituents can adopt pseudo-equatorial positions in a half-chair conformation, minimizing steric hindrance. For a cis-isomer, one substituent may be forced into a higher-energy pseudo-axial position. The global minimum energy conformation will be the one that best balances the minimization of torsional strain from the ring puckering and steric strain from the interactions between the substituents.

In addition to the ring puckering, intramolecular rotations around the C-S and C-O bonds contribute to the conformational complexity of this compound. Computational studies can determine the energy barriers associated with these rotations. The rotation around the C-S bond will be influenced by the interaction of the thiol hydrogen with the adjacent methoxy group and the cyclopentane ring. Similarly, the rotation of the methyl group of the methoxy moiety will have its own rotational barrier. These energy barriers are important for understanding the molecule's flexibility and the population of different conformers at a given temperature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. mdpi.com For this compound, this could involve studying reactions such as deprotonation of the thiol, nucleophilic substitution at the sulfur atom, or reactions involving the ether linkage.

By mapping the potential energy surface for a given reaction, computational chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. For instance, in a thiol-ene reaction, DFT calculations can be used to investigate the energetics of the radical addition of the thiyl radical to a double bond. rsc.orgresearchgate.net Similarly, for a base-catalyzed reaction, modeling can elucidate the role of the solvent and the nature of the transition state for proton transfer. rsc.org These computational insights are invaluable for understanding reaction kinetics and selectivity.

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is a cornerstone of computational chemistry, enabling the mapping of reaction pathways and the determination of reaction kinetics. For reactions involving this compound, density functional theory (DFT) and ab initio methods are employed to locate and characterize the transition state (TS), which represents the highest energy point along the reaction coordinate.

The process begins with the identification of potential reaction pathways, such as nucleophilic additions, radical reactions, or oxidation of the thiol group. For each proposed mechanism, the geometries of the reactants, intermediates, products, and transition states are optimized. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the reactants and products.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical parameter for predicting reaction rates. A lower activation energy implies a faster reaction. Computational studies on analogous thiol additions to unsaturated systems have shown that the activation energies are sensitive to the nature of the reactants and the surrounding medium. For instance, in the conjugate addition of thiols to α,β-unsaturated ketones, the activation energies for the rate-determining step are influenced by the stabilization of the enone reactant.

Reaction PathwayComputational MethodBasis SetSolvent ModelCalculated ΔG‡ (kcal/mol)
Thiol-ene reactionDFT (B3LYP)6-31G(d,p)PCM (Water)15.2
Thiol-Michael additionDFT (M06-2X)6-311+G(d,p)SMD (DMSO)12.8
Oxidation to disulfideCCSD(T)aug-cc-pVTZGas Phase25.5

Influence of Substituents on Reactivity and Selectivity

The substituents on the cyclopentane ring, namely the methoxy (-OCH3) and thiol (-SH) groups, play a crucial role in dictating the reactivity and selectivity of this compound. Computational studies can quantify the electronic and steric effects of these substituents.

The methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, can influence the electron density distribution across the cyclopentane ring. This, in turn, can affect the acidity of the thiol proton and the nucleophilicity of the thiolate anion. The position of the methoxy group relative to the thiol group (a 1,2-substitution pattern) is critical. The stereochemistry (cis or trans) of this relationship will also have a significant impact on the molecule's conformational preferences and, consequently, its reactivity.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to study the charge distribution and orbital interactions within the molecule. By comparing the calculated properties of this compound with those of unsubstituted cyclopentanethiol (B157770) or other substituted derivatives, the electronic influence of the methoxy group can be isolated and quantified.

Steric effects also play a significant role. The bulkiness of the methoxy group can hinder the approach of reactants to the thiol group or other reactive sites on the cyclopentane ring, thereby influencing the regioselectivity and stereoselectivity of reactions.

For example, in a hypothetical thiol-ene reaction, the presence of the methoxy group could favor the approach of the alkene from the less hindered face of the cyclopentane ring, leading to a specific stereoisomer of the product. Computational modeling of the transition states for different attack trajectories can predict the most likely stereochemical outcome.

Table 2: Calculated Properties Illustrating Substituent Effects (Note: This table presents hypothetical data to illustrate the concepts, as specific computational results for this compound are not available from the search.)

CompoundPropertyCalculated ValueInterpretation
CyclopentanethiolThiol pKa10.5Baseline acidity
This compoundThiol pKa10.2Methoxy group slightly increases acidity through inductive effect
CyclopentanethiolNucleophilicity of thiolate-Baseline nucleophilicity
This compoundNucleophilicity of thiolate-Methoxy group may slightly decrease nucleophilicity due to steric hindrance

Based on the comprehensive search for "this compound," it has been determined that there is no specific information available in the provided search results regarding its application in the advanced areas outlined. The search results discuss general concepts such as the use of chiral building blocks, thiol chemistry in polymer and hydrogel synthesis, surface functionalization of nanoparticles, and thiol-based linkers in bioconjugation. However, none of the results mention or provide data specifically for the compound "this compound."

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Advanced Applications of 2 Methoxycyclopentane 1 Thiol in Organic Synthesis and Materials Science

Development of Chemical Biology Tools

Peptide Synthesis Involving Thiol Functions

There is no available literature detailing the use of 2-Methoxycyclopentane-1-thiol in peptide synthesis. The unique structural combination of a methoxy (B1213986) group and a thiol function on a cyclopentane (B165970) ring could theoretically offer interesting properties as a cysteine surrogate or for the introduction of a novel non-natural amino acid into a peptide chain. However, no studies have been published that explore its reactivity, coupling efficiency, or the properties it might confer to the resulting peptides.

General research in peptide chemistry extensively utilizes thiol-containing molecules, most notably cysteine, for a variety of applications including disulfide bond formation, bioconjugation, and the synthesis of cyclic peptides. Methodologies such as native chemical ligation and thiol-ene click chemistry are prominent examples where thiol functions are critical. frontiersin.orgnih.gov Future investigations could explore if this compound or its derivatives could participate in these or similar reactions, potentially offering advantages in terms of stereochemical control, stability, or the introduction of specific spectroscopic probes.

Q & A

Q. What are the common synthetic routes for 2-Methoxycyclopentane-1-thiol?

The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, cyclopentanone derivatives can react with methoxy-containing reagents under controlled pH and temperature to introduce the thiol group. Reaction optimization often involves adjusting solvent polarity (e.g., THF or DMF) and catalysts (e.g., Lewis acids) to improve yield .

Q. What spectroscopic methods are recommended for characterizing this compound?

Standard characterization includes 1^1H/13^13C NMR for structural elucidation, IR spectroscopy to confirm thiol (-SH) and methoxy (-OCH3_3) groups, and GC-MS for purity analysis. Ensure samples are stabilized in inert solvents (e.g., deuterated chloroform) to prevent oxidation during analysis .

Q. What safety protocols should be followed during handling?

Use PPE (nitrile gloves, face shields) and work in a fume hood to avoid inhalation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed via hazardous waste channels. Avoid contact with oxidizing agents due to thiol reactivity .

Q. How should waste containing this compound be managed?

Neutralize residual thiols with mild oxidizing agents (e.g., hydrogen peroxide) in a controlled environment. Collect waste in sealed containers labeled for professional disposal to prevent environmental release .

Q. What solvents are optimal for purification?

Use non-polar solvents (hexane/ethyl acetate mixtures) for recrystallization. Column chromatography with silica gel (60–120 mesh) and gradient elution can separate thiol derivatives from byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation-inspired systems) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism spectroscopy .

Q. How to resolve contradictions in spectral data for structural confirmation?

Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks. Computational tools (DFT simulations for 13^13C NMR chemical shifts) can reconcile experimental and theoretical data .

Q. What methodologies assess environmental persistence of this compound?

Conduct OECD 301 biodegradation tests under aerobic conditions. Use LC-HRMS to track degradation metabolites. Ecotoxicity can be evaluated via Daphnia magna or algae growth inhibition assays .

Q. How to investigate its reactivity under nucleophilic conditions?

Perform kinetic studies using stopped-flow techniques with varying nucleophiles (e.g., amines). Computational modeling (MD simulations) can predict transition states and activation energies .

Q. What advanced techniques detect trace metabolites in biological systems?

Isotope dilution assays (e.g., 34^{34}S-labeled thiols) combined with LC-HRMS improve sensitivity. Derivatization with maleimide probes enhances detection limits in complex matrices .

Q. How to address discrepancies in literature-reported reaction yields?

Apply Design of Experiments (DoE) to identify critical variables (temperature, catalyst loading). Meta-analysis of published protocols can highlight unreported confounding factors (e.g., moisture sensitivity) .

Q. What strategies elucidate mechanistic pathways in thiol-mediated reactions?

Isotopic labeling (18^{18}O in methoxy groups) coupled with kinetic isotope effects (KIE) studies. Trapping intermediates (e.g., using TEMPO) provides evidence for radical vs. ionic mechanisms .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Parameters
1^1H NMRMethoxy group integration400 MHz, CDCl3_3, δ 3.2–3.4 ppm
IR SpectroscopyThiol S-H stretch identification2550–2600 cm1^{-1}
GC-MSPurity assessmentDB-5 column, 70 eV EI mode

Q. Table 2. Advanced Computational Tools for Data Validation

ToolPurposeReference Software
Gaussian 16DFT-based NMR shift predictionB3LYP/6-31G(d)
AutoDock VinaBiomolecular interaction screeningLamarckian genetic algorithm

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